2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted phenyl derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-phenyl)-acetaldehyde
- (3-chloro-phenyl)-acetaldehyde
- 2-(2-bromophenyl)acetaldehyde
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
955038-21-8 |
---|---|
Molecular Formula |
C9H6F4O |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h2-5H,1H2 |
InChI Key |
LQROJIVWCSJFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.